N'-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its two pyrazole rings, each substituted with phenyl groups, and linked through a carbohydrazide moiety. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide typically involves multiple steps:
Formation of 1,5-diphenyl-1H-pyrazole: This can be achieved by the cyclization of chalcones with hydrazine under basic conditions.
Carbohydrazide Formation: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide linkage.
Final Coupling: The two pyrazole rings are coupled through a carbonyl group using reagents like acetic anhydride or similar coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions while minimizing side products .
Chemical Reactions Analysis
Types of Reactions
N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can lead to hydrazine derivatives .
Scientific Research Applications
N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with similar pharmacological properties.
1,5-Diphenyl-1H-pyrazole-4-carbohydrazide: Lacks the second pyrazole ring but shares the carbohydrazide linkage.
Uniqueness
N’-[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]-1,5-diphenyl-1H-pyrazole-4-carbohydrazide is unique due to its dual pyrazole rings and the specific arrangement of phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(1,5-diphenylpyrazole-4-carbonyl)-1,5-diphenylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N6O2/c39-31(27-21-33-37(25-17-9-3-10-18-25)29(27)23-13-5-1-6-14-23)35-36-32(40)28-22-34-38(26-19-11-4-12-20-26)30(28)24-15-7-2-8-16-24/h1-22H,(H,35,39)(H,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTJWINSDGJXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NNC(=O)C4=C(N(N=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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